2,5-Dimethyl-4-nitrophenol

Description

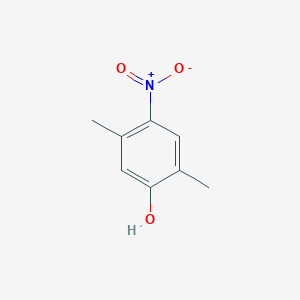

2,5-Dimethyl-4-nitrophenol (CAS: 3139-05-7) is a nitrophenol derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. It is systematically named as 4-nitro-2,5-xylenol and is characterized by a phenolic ring substituted with methyl groups at the 2- and 5-positions and a nitro group at the 4-position. This compound is used in organic synthesis, agrochemical intermediates, and specialty chemical production .

Properties

IUPAC Name |

2,5-dimethyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWZKAODNLLINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300177 | |

| Record name | 2,5-Dimethyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3139-05-7 | |

| Record name | 3139-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-4-nitrophenol can be synthesized through the nitration of 2,5-dimethylphenol. The nitration process typically involves the reaction of 2,5-dimethylphenol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction and to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and temperature control. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite, zinc, or iron in concentrated hydrochloric acid.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Sodium dithionite, zinc, or iron in concentrated hydrochloric acid.

Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products:

Reduction: 2,5-Dimethyl-4-aminophenol.

Substitution: Halogenated or alkylated derivatives of this compound.

Oxidation: 2,5-Dimethyl-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 2,5-Dimethyl-4-nitrophenol serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of different derivatives through electrophilic aromatic substitution reactions, such as halogenation and alkylation.

- Analytical Chemistry : The compound is also employed as a reagent in analytical chemistry for detecting and quantifying other substances due to its distinct chemical properties.

Biology

- Enzymatic Studies : Research has shown that this compound can act as a substrate in enzymatic studies aimed at investigating the activity of enzymes capable of reducing nitro groups. This application is significant for understanding biochemical pathways involving nitrophenols.

Medicine

- Pharmaceutical Research : Ongoing studies are exploring the potential of this compound as a precursor for pharmaceutical compounds. Its reactive nature may facilitate the development of new therapeutic agents.

Industrial Applications

- Dyes and Pigments Production : The compound is utilized in the production of dyes and pigments, contributing to its industrial significance. Its unique chemical structure allows it to impart specific colors and properties to various products.

Antimicrobial Activity

A study highlighted that derivatives of nitrophenols, including this compound, exhibited varying degrees of antimicrobial activity against different bacterial strains. This property underscores its potential utility in developing antimicrobial agents.

Enzymatic Breakdown

Research focusing on the enzymatic degradation of nitrophenols has identified specific enzymes crucial for catabolizing compounds like this compound. The pnpABA1CDEF gene cluster has been implicated in this process, demonstrating microbial adaptability to degrade toxic compounds effectively.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-nitrophenol involves its interaction with biological molecules through its nitro and phenolic groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenolic hydroxyl group can form hydrogen bonds and participate in various biochemical reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

3,5-Dimethyl-4-nitrophenol (CAS: 5344-97-8)

- Molecular Formula: C₈H₉NO₃ (same as 2,5-dimethyl-4-nitrophenol).

- Structural Difference : Methyl groups at the 3- and 5-positions instead of 2 and 3.

- pKa: The steric hindrance from the 3- and 5-methyl groups reduces resonance stabilization of the deprotonated phenol, resulting in a higher pKa (~8.2) compared to this compound (~7.5) .

- Applications : Used as a pharmaceutical intermediate and UV stabilizer in sunscreens .

4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4)

- Molecular Formula : C₇H₆N₂O₅.

- Structural Difference : Contains two nitro groups (2- and 5-positions) and a methyl group at the 4-position.

- Molecular Weight : 198.13 g/mol, significantly higher due to the additional nitro group.

- Reactivity: The electron-withdrawing nitro groups increase acidity (pKa ~4.0) compared to mononitrophenol derivatives.

2,5-Dichloro-4-nitrophenol (CAS: 5847-57-4)

- Molecular Formula: C₆H₃Cl₂NO₃.

- Structural Difference : Chlorine atoms replace methyl groups at the 2- and 5-positions.

- Molecular Weight : 208.00 g/mol.

- Acidity : Chlorine’s electron-withdrawing effect lowers the pKa (~6.0), making it more acidic than methyl-substituted analogs. Used in dye synthesis and as a fungicide .

Physicochemical Properties and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Applications |

|---|---|---|---|---|---|

| This compound | 3139-05-7 | C₈H₉NO₃ | 167.16 | ~7.5 | Agrochemical intermediates |

| 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | C₈H₉NO₃ | 167.16 | ~8.2 | Pharmaceuticals, UV blockers |

| 4-Methyl-2,5-dinitrophenol | 20294-52-4 | C₇H₆N₂O₅ | 198.13 | ~4.0 | Research chemicals |

| 2,5-Dichloro-4-nitrophenol | 5847-57-4 | C₆H₃Cl₂NO₃ | 208.00 | ~6.0 | Dyes, fungicides |

Market and Regulatory Considerations

- This compound: Global production is projected to grow at a CAGR of 3.8% (2025–2030), driven by demand in agrochemicals. China dominates manufacturing, accounting for 45% of global capacity .

- 3,5-Dimethyl-4-nitrophenol: Pharmaceutical-grade variants are priced 20–30% higher due to purity requirements. Regulatory compliance with FDA and EMA guidelines is critical .

- 4-Methyl-2,5-dinitrophenol: Restricted under the Rotterdam Convention due to toxicity. Limited to controlled research applications .

Biological Activity

2,5-Dimethyl-4-nitrophenol (DMNP) is a nitrophenolic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of DMNP, focusing on its toxicity, antimicrobial properties, and metabolic pathways.

- Molecular Formula: CHNO

- Molecular Weight: 197.19 g/mol

- Appearance: Yellow crystalline solid

- Solubility: Soluble in organic solvents; limited solubility in water

Toxicological Profile

The toxicity of DMNP has been examined through various studies, highlighting its effects on different biological systems. Key findings include:

- Acute Toxicity: The LD values for DMNP are reported to be around 200 mg/kg in rats when administered orally, indicating moderate toxicity .

- Chronic Exposure Effects: Long-term exposure can lead to methemoglobinemia, characterized by increased levels of methemoglobin in the blood, which can cause cyanosis and respiratory distress .

Summary of Toxicological Data

| Study Reference | Exposure Type | NOAEL (mg/m³) | LOAEL (mg/m³) | Observed Effects |

|---|---|---|---|---|

| Hazleton 1983 | Inhalation | 30 | 292 | No significant effects on lung weight |

| Smith et al. 1988 | Inhalation | 292 | 2119 | Increased methemoglobin levels |

| Kavlock 1990 | Oral | - | 667 | Early mortality in pregnant rats |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of DMNP. Its structural similarity to other nitrophenols suggests potential efficacy against various pathogens.

- Mechanism of Action: DMNP may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

- Case Study: In vitro tests demonstrated that DMNP exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the organism .

Metabolic Pathways

Understanding the metabolic fate of DMNP is crucial for assessing its biological impact.

- Metabolism in Rats: Studies indicate that DMNP undergoes hepatic metabolism, leading to the formation of several metabolites, some of which may be toxic. The primary metabolic pathway involves hydroxylation and conjugation processes .

Proposed Metabolic Pathway

-

Phase I Metabolism:

- Hydroxylation at the aromatic ring.

- Formation of reactive intermediates.

-

Phase II Metabolism:

- Conjugation with glucuronic acid or sulfate.

- Excretion via urine.

Environmental Impact

DMNP is also investigated for its environmental behavior due to its potential persistence and bioaccumulation.

Q & A

Q. Answer :

- Nitration/Methylation : Start with phenol derivatives (e.g., 2,5-Dimethylphenol) under controlled nitration (HNO/HSO) and methylation (CHI/KCO) conditions.

- Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation : Confirm regioselectivity via -NMR and X-ray crystallography for crystalline derivatives (e.g., 2,6-Diiodo-4-nitrophenol in ) .

Advanced: How can computational tools resolve contradictions in reaction mechanisms for nitro-phenol derivatives?

Q. Answer :

- Retrosynthesis AI : Apply PubChem-based predictive models (e.g., Template_relevance Reaxys in ) to identify feasible pathways and competing side reactions.

- DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for nitration vs. oxidation pathways.

- Isotopic Tracers : Validate mechanisms using deuterated analogs (e.g., 4-Nitrophenol-2,3,5,6-d4 in ) to track hydrogen migration .

Advanced: What strategies address discrepancies in reported physicochemical properties (e.g., solubility, pKa)?

Q. Answer :

- Meta-Analysis : Cross-reference data from multiple databases (e.g., NIST Chemistry WebBook in ) and adjust for measurement conditions (temperature, solvent).

- pH-Dependent Studies : Use UV-Vis spectroscopy (e.g., 4-Nitrophenol’s pH transition at 4.8–7.6 in ) to refine pKa values via Henderson-Hasselbalch plots.

- Solubility Profiling : Employ shake-flask method with HPLC quantification in varied solvents (polar aprotic vs. aqueous) .

Basic: What are the stability considerations for storing this compound?

Q. Answer :

- Light Sensitivity : Store in amber glass at –20°C to prevent nitro-group photoreduction.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis, especially for ester derivatives (e.g., 4-Nitrophenyl phenyl ether in ).

- Decomposition Monitoring : Periodically check via TLC or HPLC for degradation products (e.g., nitroso or amine derivatives) .

Advanced: How can researchers elucidate metabolic pathways of nitro-phenol derivatives in biological systems?

Q. Answer :

- In Vitro Assays : Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via LC-MS/MS.

- Isotope-Labeling : Track metabolic fate using -labeled analogs (e.g., methods in for 2-amino-4-nitrophenol detection).

- Toxicogenomics : Corrogate metabolite data with transcriptomic profiles to identify detoxification pathways .

Basic: What analytical standards are critical for quantifying this compound in environmental samples?

Q. Answer :

- Reference Materials : Use certified standards (e.g., 4-Nitrophenol standard in ) with >99% purity for calibration curves.

- Sample Prep : Solid-phase extraction (C18 cartridges) for water matrices; Soxhlet extraction for soil.

- Detection Limits : Optimize GC-ECD or LC-MS/MS for sub-ppb sensitivity, validated via spike/recovery tests .

Advanced: How do steric and electronic effects influence the reactivity of methyl-substituted nitro-phenols?

Q. Answer :

- Steric Maps : Generate 3D molecular models (ChemDraw3D) to assess methyl group hindrance on nitro-group electrophilicity.

- Kinetic Studies : Compare reaction rates (e.g., nucleophilic substitution) between this compound and unsubstituted analogs.

- Spectroscopic Probes : Use -NMR to study nitro-group electronic environments under varying pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.